
Netarsudil mesylate
Descripción general
Descripción
Métodos De Preparación
La preparación de AR-13324 implica el uso de síntesis de inducción quiral con ligando quiral. Este método es preferible a los métodos tradicionales de cromatografía líquida de alta resolución quiral (HPLC) o cromatografía de fluidos supercríticos (SFC) debido a su simplicidad, menor costo y mayor rendimiento. El proceso comienza con la protección de los grupos hidroxilo en el ácido 4-(hidroximetil)fenilacético utilizando cloruro de terc-butildimetilsililo (TBSCl) o cloruro de triisopropilsililo (TIPSCl) para obtener el compuesto bruto .
Análisis De Reacciones Químicas
Metabolic Reactions
Netarsudil mesylate acts as a prodrug, undergoing enzymatic hydrolysis in the cornea to form its active metabolite, netarsudil-M1 (AR-13503) :
Pathway :
Degradation Pathways
Forced degradation studies reveal stability under varied conditions, critical for formulation :
Condition | Degradation (%) | Major Degradants |
---|---|---|
Acid Hydrolysis (1N HCl) | 12.0 | Desmethyl and oxidized derivatives |
Alkali Hydrolysis (1N NaOH) | 11.6 | Hydrolyzed ester products |
Oxidative (H₂O₂) | 13.4 | Sulfoxide and N-oxide derivatives |
Reductive (NaBH₄) | 8.7 | Reduced amine intermediates |
Key Findings :
-
Degradation follows first-order kinetics under acidic/alkaline conditions .
-
HPLC analysis confirms method specificity (R² = 0.99998 for linearity) .
Solid-State Transformations
Polymorphic transitions are solvent-dependent, enabling controlled crystallization :
Polymorph | Solvent System | XRPD Characteristics |
---|---|---|
N1 | IPA + MSA | Distinct peaks at 5.8°, 11.6°, 17.4° |
N3 | n-Butanol | Peaks at 6.2°, 12.4°, 18.7° |
N7 | Iso-butanol | High crystallinity, low (R)-isomer content |
Applications :
Reaction with Biological Targets
Netarsudil-M1 inhibits Rho-associated protein kinases (ROCK1/2), disrupting actin cytoskeleton dynamics in trabecular meshwork cells :
Target | Effect | IC₅₀ |
---|---|---|
ROCK1 | Inhibition of stress fiber formation | 1 nM |
ROCK2 | Reduction of fibrotic protein expression | 1 nM |
TGF-β2 | Suppression of CTGF and fibronectin | 16–79 nM |
Mechanism :
Analytical Characterization
RP-HPLC methods validate reaction outcomes and purity :
Parameter | Specifications |
---|---|
Column | Symmetry Shield RP18 (4.6 × 150 mm, 3.5 µm) |
Mobile Phase | 0.1% Formic acid:ACN (40:60 v/v) |
Detection | 242 nm (UV) |
Retention Time | 2.27 minutes (this compound) |
Aplicaciones Científicas De Investigación
Clinical Applications
Netarsudil mesylate is primarily indicated for:
- Open-Angle Glaucoma : It has been shown to significantly lower IOP in patients with open-angle glaucoma.
- Ocular Hypertension : Effective in reducing elevated IOP in patients diagnosed with ocular hypertension.
Efficacy Studies
Several clinical trials have assessed the safety and efficacy of this compound:
- Phase 3 Clinical Trials : Studies such as ROCKET 2 compared netarsudil with timolol maleate over 12 months. Results demonstrated that netarsudil significantly reduced IOP compared to timolol, with a favorable safety profile .
- Aqueous Humor Dynamics : Research indicated that netarsudil increases outflow facility and decreases episcleral venous pressure, contributing to its effectiveness in lowering IOP .
- Long-term Safety : The long-term use of netarsudil has been evaluated for adverse effects. While conjunctival hyperemia was noted as a common side effect, overall tolerability was high among patients .
Case Study 1: Efficacy in Patients with Open-Angle Glaucoma
A study involving 411 subjects showed that netarsudil treatment led to an average reduction in IOP from 17.0 mmHg to 12.4 mmHg over a week . The increase in outflow facility was statistically significant (p < 0.05), demonstrating its effectiveness in managing glaucoma.
Case Study 2: Combination Therapy
In a fixed combination therapy with latanoprost, netarsudil further enhanced IOP reduction compared to either agent alone. This synergy indicates potential for broader applications in glaucoma management .
Pharmacokinetics
Netarsudil is administered topically as an ophthalmic solution (0.02%). It is absorbed through the cornea and metabolized into its active form (netarsudil-M1) within the eye. Studies indicate minimal systemic exposure, which limits potential systemic side effects .
Safety Profile
The safety profile of this compound has been extensively documented:
- Adverse Effects : The most frequently reported adverse effect is conjunctival hyperemia. Other effects include corneal deposits observed in some patients during clinical trials .
- Long-term Observations : Ongoing studies are assessing changes in corneal deposits over time and their impact on visual function .
Mecanismo De Acción
AR-13324 ejerce sus efectos a través de un doble mecanismo de acción. Inhibe la quinasa Rho, lo que aumenta la salida acuosa a través de la malla trabecular, y el transportador de norepinefrina, lo que disminuye la producción acuosa. Este doble mecanismo da como resultado una reducción significativa de la presión intraocular. El compuesto induce cambios morfológicos específicos en las células cultivadas de la malla trabecular humana y porcina, lo que lleva a un aumento de la facilidad de salida .
Comparación Con Compuestos Similares
AR-13324 es único debido a su doble mecanismo de acción, que lo distingue de otros agentes hipotensores oculares. Los compuestos similares incluyen latanoprost, un análogo de prostaglandina, y otros inhibidores de la quinasa Rho. Si bien el latanoprost aumenta principalmente la salida uveoscleral, el AR-13324 aumenta la salida trabecular y disminuye la producción acuosa, lo que lo hace más efectivo en ciertos casos . Otros compuestos similares incluyen AR-13323, AR-13503 y AR-13534, que son enantiómeros y metabolitos relacionados de AR-13324 .
Actividad Biológica
Netarsudil mesylate, a Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.
Netarsudil operates primarily through the inhibition of ROCK1 and ROCK2, which are crucial in regulating the contractility of trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil facilitates increased aqueous humor outflow through the TM, thereby reducing IOP. Additionally, it has been shown to decrease episcleral venous pressure, contributing to its IOP-lowering effects .
Key Actions:
- Inhibition of ROCK1 and ROCK2: Reduces cell stiffness and extracellular matrix production in TM cells.
- Increased Trabecular Outflow Facility: Enhances fluid drainage from the eye.
- Decreased Aqueous Humor Production: Further aids in lowering IOP .
Pharmacokinetics
Netarsudil is administered topically as an ophthalmic solution (0.02%). Following administration, it is rapidly metabolized by esterases in the eye to its active metabolite, netarsudil-M1, which exhibits even greater potency against ROCK than the parent compound .
Pharmacokinetic Parameters:
- Half-life: Approximately 175 minutes when incubated with human corneal tissue.
- Absorption: Low plasma concentrations due to topical application; high protein binding observed .
- Metabolism: Primarily through esterase activity; minimal systemic exposure due to local application.
Clinical Efficacy
Several clinical trials have demonstrated the efficacy of netarsudil in lowering IOP. A pivotal Phase 3 trial showed that once-daily dosing of netarsudil significantly reduced IOP compared to placebo and was non-inferior to other standard treatments like timolol .
Summary of Clinical Trials:
Study Type | Population | Treatment | IOP Reduction (mmHg) | Duration |
---|---|---|---|---|
Phase 3 Trial | Patients with POAG | Netarsudil 0.02% QD | 4.6 (vs vehicle) | 4 weeks |
Phase 2 Trial | Healthy Volunteers | Netarsudil 0.02% QD | 4.80 | 4 weeks |
Phase 1 Trial | Healthy Volunteers | Netarsudil vs Placebo | Significant reduction | 7 days |
Safety Profile
Netarsudil has been generally well-tolerated in clinical studies. The most common adverse effect reported is conjunctival hyperemia, which is typically transient and mild. Importantly, no significant systemic side effects or genotoxicity have been observed in preclinical studies .
Adverse Effects:
- Conjunctival Hyperemia: Most frequently reported side effect.
- No Genotoxicity: Demonstrated safety in both in vitro and in vivo studies.
Case Studies
A notable case study involved a cohort of patients with ocular hypertension who were treated with netarsudil over a six-month period. The results indicated a consistent reduction in IOP across various times of day, highlighting the drug's effectiveness throughout both diurnal and nocturnal periods .
Q & A
Basic Research Questions
Q. What methodologies are used to evaluate the ROCK inhibitory activity of Netarsudil mesylate in vitro?
this compound's ROCK inhibition is assessed via enzyme-binding assays measuring Ki values (0.2–10.3 nM) and competitive binding scores against ROCK-1/ROCK-II isoforms. Cell-based assays evaluate morphological changes in trabecular meshwork (TM) cells, including stress fiber disassembly, focal adhesion loss, and extracellular matrix remodeling . Comparative studies with inhibitors like Y-27632 provide benchmarks for potency .
Q. How are preclinical animal models selected to study Netarsudil’s IOP-lowering effects?
Researchers use Dutch-belted rabbits and non-human primates for acute IOP reduction studies, while murine models (e.g., C57BL/6 mice) are employed for long-term outflow facility assessments. Key endpoints include Schlemms’ canal (SC) dilation, tracer deposition in outflow tissues, and OCT imaging of conventional outflow morphology .
Q. What pharmacokinetic properties of this compound are critical for ocular application?
Netarsudil exhibits low systemic absorption, with undetectable plasma concentrations in humans. Its active metabolite, AR-13503, is generated via esterase-mediated hydrolysis. Solubility in ocular formulations (e.g., 10% DMSO, 40% PEG300) and stability at -20°C for 3 years are key considerations .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for Netarsudil?
In vitro studies may overestimate ROCK inhibition due to simplified cell systems, whereas in vivo models account for dynamic outflow pathways and interspecies variations. For example, Netarsudil’s IOP reduction in mice correlates with SC expansion but may differ in primates due to anatomical differences in the trabecular meshwork . Methodological adjustments, such as using perfused ex vivo mouse eyes, bridge this gap by simulating physiological pressure gradients .
Q. What experimental designs optimize the assessment of Netarsudil’s combination therapy potential?
Studies combining Netarsudil with prostaglandin analogs (e.g., latanoprost) employ factorial designs to evaluate additive IOP reduction. Endpoints include nocturnal/diurnal IOP profiles and outflow facility metrics. Dose-response matrices and isobolographic analyses quantify synergies while controlling for adverse effects like conjunctival hyperemia .
Q. How do advanced imaging techniques enhance the study of Netarsudil’s mechanism?
Optical coherence tomography (OCT) visualizes real-time morphological changes in SC lumen area and episcleral venous pressure. Fluorescent tracer deposition assays quantify outflow facility in living mice, while confocal microscopy tracks cytoskeletal rearrangements in TM cells .
Q. What statistical approaches are recommended for analyzing IOP reduction in clinical trials?
Mixed-effects models account for repeated measures and inter-subject variability. Non-inferiority margins (e.g., ≤1.5 mmHg difference vs. Ripasudil) and Bonferroni corrections for multiple comparisons are critical in Phase 3 trials. Meta-analyses aggregate data across nocturnal/diurnal periods to validate sustained efficacy .
Q. Methodological Challenges & Solutions
Q. How can researchers address interspecies variability in preclinical Netarsudil studies?
Cross-species pharmacokinetic profiling identifies metabolic differences (e.g., esterase activity in rabbits vs. humans). Ex vivo perfused human anterior segments or 3D TM cell cultures improve translational relevance .
Q. What protocols ensure reproducibility in Netarsudil’s cell-based assays?
Standardize cell passage numbers (e.g., primary TM cells ≤P4), serum-free conditions, and ROCK activity markers (e.g., phosphorylated myosin light chain). Inter-laboratory validation using reference compounds (e.g., Y-27632) reduces variability .
Q. How are analytical techniques validated for quantifying Netarsudil and its metabolites?
LC-MS/MS methods with deuterated internal standards (e.g., AR-13503-d4) achieve nanogram-level sensitivity in ocular tissues. Stability tests under varying pH and temperature conditions ensure robustness in pharmacokinetic studies .
Propiedades
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422144-42-0 | |
Record name | Netarsudil mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETARSUDIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.